

C18:1 Cyclic Lysophosphatidic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: C18:1 Cyclic LPA

Cat. No.: B15570888

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the structure, chemical properties, and biological activities of C18:1 cyclic lysophosphatidic acid (C18:1 cLPA). It includes detailed experimental protocols and data presented for clarity and comparative analysis, alongside visualizations of key signaling pathways.

Core Concepts: Structure and Chemical Properties

C18:1 cyclic lysophosphatidic acid is a naturally occurring bioactive phospholipid, an analog of the more widely studied lysophosphatidic acid (LPA).^[1] Its structure is characterized by a glycerol backbone, an oleoyl (C18:1) fatty acid at the sn-1 position, and a distinctive cyclic phosphate group spanning the sn-2 and sn-3 positions.^[1] This cyclic phosphate moiety is crucial for its unique biological activities, which often contrast with those of LPA.^{[1][2]}

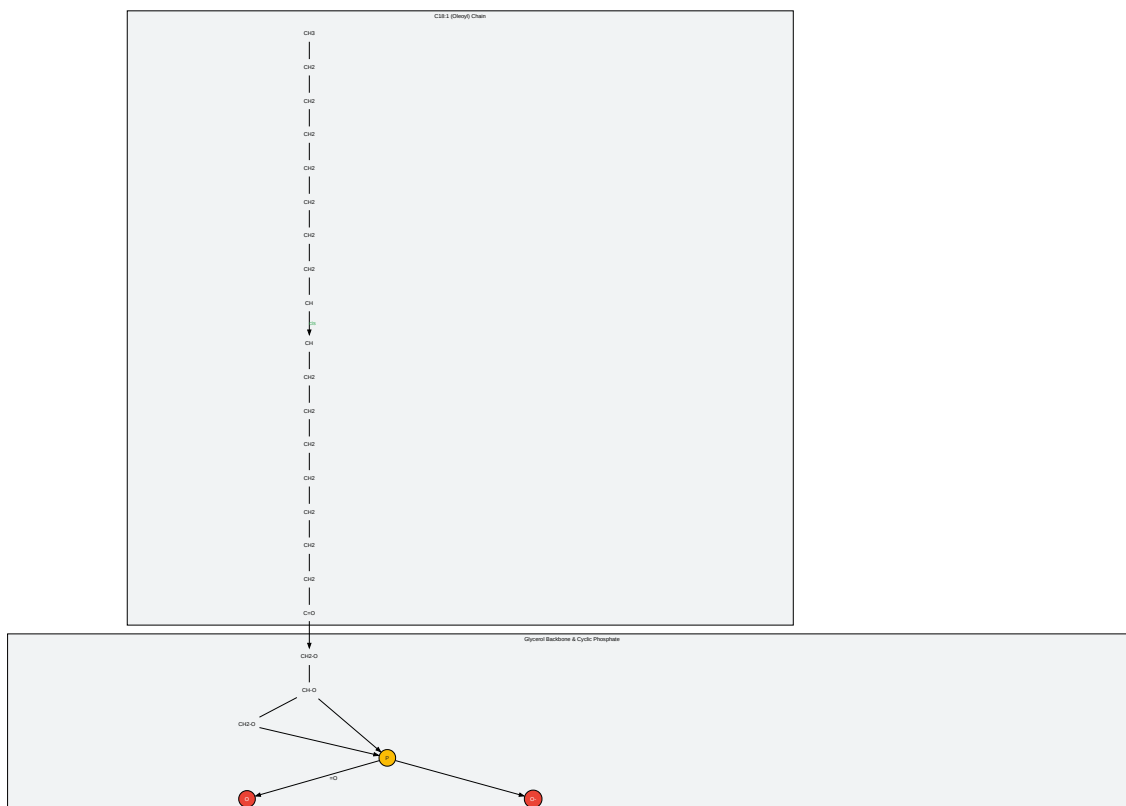
The presence of the oleoyl chain, an 18-carbon chain with a single cis double bond, contributes to the molecule's fluidity and influences its interaction with cellular membranes and protein targets.

Chemical Structure

Systematic Name: 1-O-(9Z-octadecenyl)-sn-glycero-2,3-cyclic phosphate

Molecular Formula: C21H39O6P

Structure:



[Click to download full resolution via product page](#)

Caption: Chemical structure of **C18:1 cyclic LPA**.

Physicochemical Properties

Quantitative data on the physicochemical properties of C18:1 cLPA are summarized in the table below. Data for the closely related 1-oleoyl-LPA (C18:1 LPA) are included for comparison where direct data for the cyclic form is unavailable.

Property	C18:1 Cyclic LPA	1-Oleoyl-LPA (for comparison)
Molecular Weight	421.55 g/mol [1]	436.5 g/mol
CAS Number	799268-69-2[1]	22556-62-3[3]
Appearance	White to off-white powder	Crystalline solid[4]
Melting Point	Data not available	Data not available
Solubility		
Chloroform	Soluble	Soluble at all concentrations[5]
Chloroform:Methanol:Acetic Acid (95:5:5)	Data not available	Clear solution at 10 mg/mL[3]
DMSO	Data not available	Limited solubility, ~0.05 mg/mL[4][5]
Ethanol	Data not available	Limited solubility, ~0.05 mg/mL[4][5]
Ethanol:Water (1:1, v/v)	Data not available	Completely soluble with heating/sonication[5]
PBS (pH 7.2)	Data not available	~8.3 mg/mL[4], 0.3 mM (0.14 mg/mL) with 0.1% BSA[5]
Stability	Stable for at least 1 year at -20°C in powder form.[1] In tissue culture medium, over 75% remains intact for up to 24 hours.[6]	Aqueous solutions are stable for 24-48 hours at 4°C.[5] Freezer storage is recommended for organic solutions.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of C18:1 cLPA.

Lipid Extraction: Modified Bligh and Dyer Method

This protocol is suitable for the extraction of cLPA from biological samples such as cell suspensions or tissue homogenates.^{[7][8]}

Materials:

- Chloroform
- Methanol
- Deionized water
- Phosphate-buffered saline (PBS)
- Vortex mixer
- Centrifuge
- Glass tubes

Procedure:

- To a 1 mL aqueous sample (e.g., cell suspension in PBS), add 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.
- Vortex vigorously for 15 minutes at room temperature.
- Add 1.25 mL of chloroform and vortex for 1 minute.
- Add 1.25 mL of deionized water and vortex for another minute.
- Centrifuge the mixture at 1000 x g for 10 minutes to separate the phases.
- Carefully collect the lower organic phase, which contains the lipids, using a glass Pasteur pipette.
- For quantitative analysis, the upper aqueous phase can be re-extracted with 2 mL of chloroform to improve recovery.

- Combine the organic phases and evaporate the solvent under a stream of nitrogen or using a vacuum concentrator.
- Resuspend the dried lipid extract in a suitable solvent for downstream analysis.

Thin-Layer Chromatography (TLC) for Purity Assessment

TLC is a common method to assess the purity of C18:1 cLPA.^{[9][10][11][12]}

Materials:

- Silica gel TLC plates (e.g., 20x20 cm)
- TLC developing tank
- Mobile phase: Chloroform:Methanol:Ammonium Hydroxide (e.g., 65:25:4 v/v/v)
- Iodine vapor or other suitable visualization agent
- C18:1 cLPA standard

Procedure:

- Prepare the TLC tank by adding the mobile phase to a depth of about 1 cm and lining the tank with filter paper saturated with the mobile phase to ensure a saturated atmosphere. Allow the tank to equilibrate for at least 30 minutes.
- Using a pencil, lightly draw an origin line about 2 cm from the bottom of the TLC plate.
- Spot a small amount of the dissolved C18:1 cLPA sample and the standard onto the origin line.
- Place the TLC plate in the developing tank, ensuring the origin line is above the solvent level.
- Allow the solvent front to migrate up the plate until it is about 1-2 cm from the top.
- Remove the plate from the tank and mark the solvent front with a pencil.

- Allow the plate to air dry completely.
- Visualize the spots by placing the plate in a chamber with iodine crystals or by using an appropriate spray reagent.
- Calculate the retention factor (R_f) value for the sample and compare it to the standard.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of C18:1 cLPA in complex biological matrices.[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)

Instrumentation:

- High-performance liquid chromatograph (HPLC)
- Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size)
- Tandem mass spectrometer with an electrospray ionization (ESI) source

Mobile Phases:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

- Resuspend the extracted lipid sample in a suitable volume of the initial mobile phase composition.
- Inject a defined volume of the sample onto the HPLC system.
- Separate the lipids using a gradient elution, for example, starting with a high percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B over a run time of approximately 8-10 minutes.
- The mass spectrometer should be operated in negative ion mode.

- Monitor for the specific precursor-to-product ion transition for C18:1 cLPA.
- Quantify the amount of C18:1 cLPA by comparing the peak area to a standard curve generated with known concentrations of a C18:1 cLPA standard.

Biological Activity and Signaling Pathways

C18:1 cLPA exerts a wide range of biological effects, many of which are distinct from or even opposite to those of C18:1 LPA.^[1] These activities are mediated through its interaction with specific cellular targets, including LPA receptors and the enzyme autotaxin.

Interaction with LPA Receptors

C18:1 cLPA can act as a ligand for several G protein-coupled LPA receptors (LPARs), specifically LPA1-5.^[6] However, it generally displays a lower affinity or potency at these receptors compared to LPA.^[6] The differential signaling outcomes of cLPA versus LPA are thought to arise from biased agonism or the recruitment of different downstream signaling partners.

Receptor	G-protein Coupling	Downstream Effectors
LPA1	Gi/o, Gq/11, G12/13	PLC, PI3K, RhoA, Rac ^{[18][19]}
LPA2	Gi/o, Gq/11, G12/13	PLC, PI3K, Rac
LPA3	Gi/o, Gq/11, G12/13	PLC
LPA4	Gs, Gq/11, G12/13	Adenylyl Cyclase (cAMP [↑]), RhoA ^[20]
LPA5	Gs, Gq/11, G12/13	Adenylyl Cyclase (cAMP [↑]), PLC

Inhibition of Autotaxin

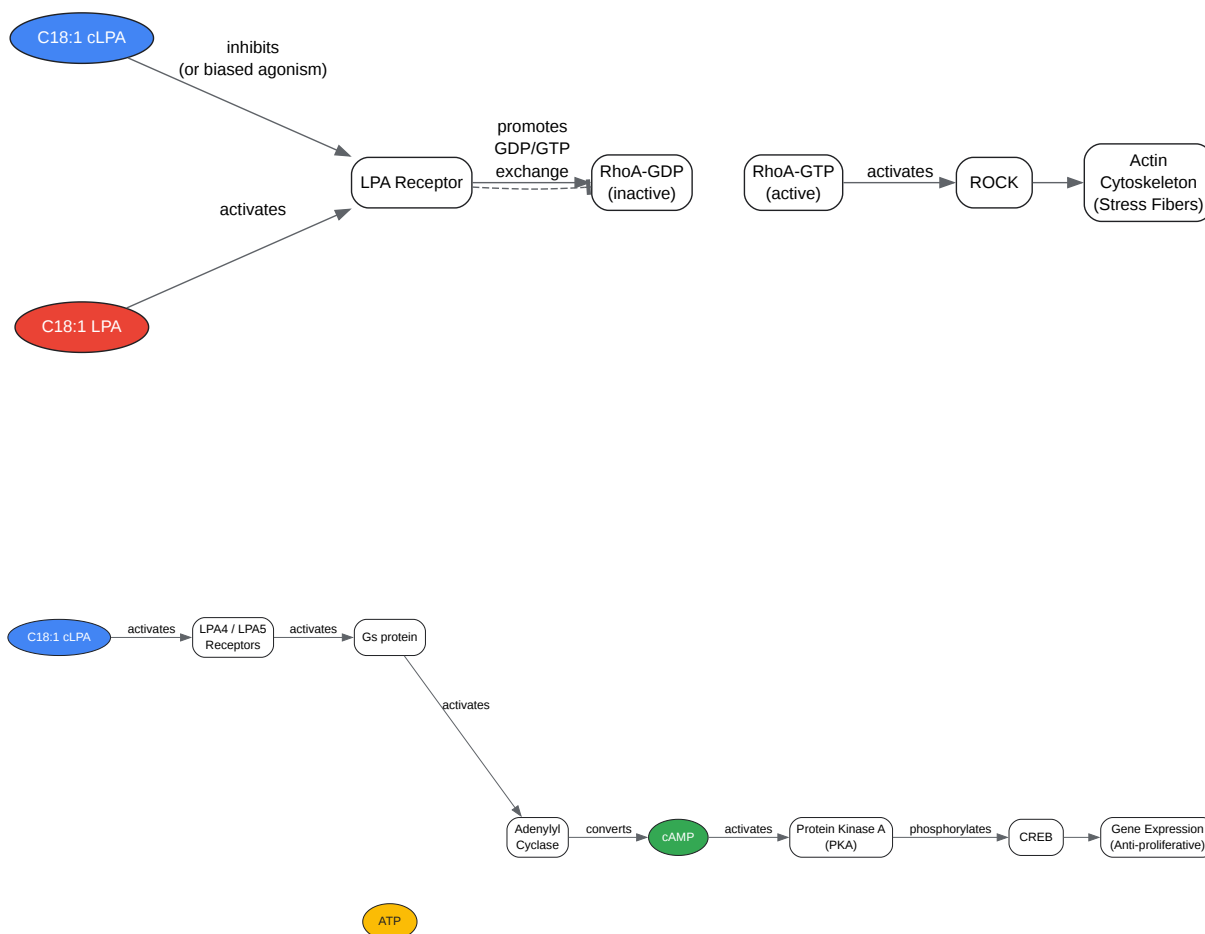
A key biological activity of C18:1 cLPA is its ability to inhibit autotaxin (ATX), the primary enzyme responsible for the production of LPA from lysophosphatidylcholine (LPC). By inhibiting ATX, C18:1 cLPA can effectively reduce the levels of pro-proliferative and pro-migratory LPA in

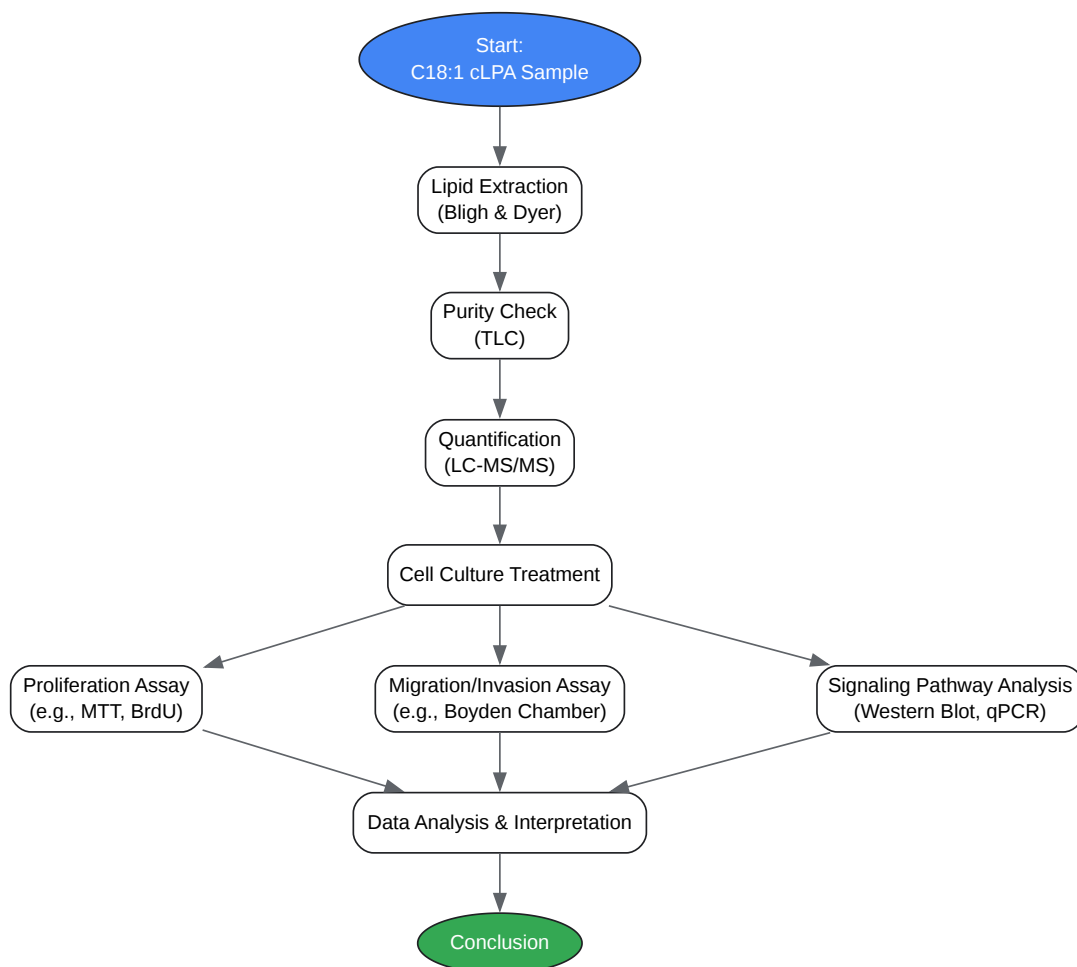
the extracellular environment. This inhibitory action is a major contributor to the anti-cancer and anti-metastatic properties of cLPA.

Key Signaling Pathways

The signaling pathways activated by C18:1 cLPA are complex and cell-type dependent. Two of the most well-characterized pathways are the regulation of the RhoA and cAMP signaling cascades.

In contrast to LPA, which is a potent activator of the small GTPase RhoA, C18:1 cLPA has been shown to inhibit RhoA activation.^[6] RhoA is a critical regulator of the actin cytoskeleton, and its activation is essential for cell migration and invasion. By inhibiting RhoA, C18:1 cLPA can suppress cancer cell motility and metastasis.





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. [Cyclic phosphatidic acids and their analogues--unique lipid mediators] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. avantiresearch.com [avantiresearch.com]
- 6. Cyclic Phosphatidic Acid – A Unique Bioactive Phospholipid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Liquid samples (bligh and dyer) | Cyberlipid [cyberlipid.gerli.com]
- 8. biochem.wustl.edu [biochem.wustl.edu]
- 9. cdn.serc.carleton.edu [cdn.serc.carleton.edu]
- 10. Thin Layer Chromatography (TLC) for the Separation of Lipids [rockedu.rockefeller.edu]
- 11. avantiresearch.com [avantiresearch.com]
- 12. aocs.org [aocs.org]
- 13. Quantitation of phosphatidic acid and lysophosphatidic acid molecular species using hydrophilic interaction liquid chromatography coupled to electrospray ionization high resolution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. lcms.cz [lcms.cz]
- 18. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Lysophospholipid receptor activation of RhoA and lipid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lysophosphatidic acid (LPA) receptors: signaling properties and disease relevance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [C18:1 Cyclic Lysophosphatidic Acid: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15570888#c18-1-cyclic-lpa-structure-and-chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com